molecular formula C21H12N2O7 B11156435 7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one

7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B11156435
M. Wt: 404.3 g/mol
InChI Key: HGDDVHCTMOQZCW-UHFFFAOYSA-N
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Description

7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a 2,4-dinitrophenoxy group attached to the chromen-2-one core, along with a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-(2,4-Dinitrophenoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the chromen-2-one core and the 2,4-dinitrophenoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Properties

Molecular Formula

C21H12N2O7

Molecular Weight

404.3 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-4-phenylchromen-2-one

InChI

InChI=1S/C21H12N2O7/c24-21-12-17(13-4-2-1-3-5-13)16-8-7-15(11-20(16)30-21)29-19-9-6-14(22(25)26)10-18(19)23(27)28/h1-12H

InChI Key

HGDDVHCTMOQZCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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